3-Chloro-5-methyl-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKVRCTAMEXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165141 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15285-15-1 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015285151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Chloro 5 Methyl 1h 1,2,4 Triazole and Its Structural Analogues
Classical Synthetic Pathways to 1,2,4-Triazole (B32235) Core Structures
The formation of the 1,2,4-triazole ring can be achieved through several established synthetic routes, primarily involving condensation reactions. These methods provide access to a wide array of substituted triazoles by varying the starting materials.
A prevalent method for synthesizing the 1,2,4-triazole core involves the condensation of hydrazides with various reagents. For instance, the reaction of hydrazides with nitriles in the presence of a copper catalyst can yield disubstituted 1,2,4-triazoles. nih.gov This approach is valued for its efficiency and the commercial availability of the starting materials. organic-chemistry.org Another strategy involves the reaction of thiosemicarbazide (B42300) with formic acid, which, through a series of steps including cyclization and desulfurization, produces the 1,2,4-triazole nucleus. scispace.com Modifications of this procedure have been successfully employed to prepare 3-alkyl- and 3-aryl-1,2,4-triazoles. scispace.com
Microwave-assisted synthesis has emerged as a rapid and efficient alternative for triazole formation. The condensation of hydrazines with formamide (B127407) under microwave irradiation, without the need for a catalyst, provides a straightforward route to substituted 1,2,4-triazoles with good functional group tolerance. organic-chemistry.org
| Method | Key Reactants | Conditions | Advantages |
|---|---|---|---|
| Hydrazide and Nitrile Condensation | Hydrazide, Nitrile | Copper catalyst | Good yields, readily available starting materials. organic-chemistry.org |
| From Thiosemicarbazide | Thiosemicarbazide, Formic acid | Multi-step, includes cyclization and desulfurization | Versatile for 3-alkyl/aryl substitutions. scispace.com |
| Microwave-Assisted Synthesis | Hydrazine (B178648), Formamide | Microwave irradiation, catalyst-free | Rapid, efficient, good functional group tolerance. organic-chemistry.org |
The Einhorn-Brunner reaction provides another important route to 1,2,4-triazoles. This reaction involves the condensation of imides with alkyl hydrazines, typically in the presence of a weak acid, to form an isomeric mixture of 1,2,4-triazoles. scispace.comwikipedia.orgwikipedia.org The reaction was first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner. wikipedia.orgwikipedia.org A key aspect of the Einhorn-Brunner reaction is its regioselectivity when using unsymmetrical imides. The group that is more acidic will preferentially be located at the 3-position of the resulting triazole ring. wikipedia.org The mechanism involves the initial protonation of the hydrazine, followed by nucleophilic attack on a carbonyl group of the imide, cyclization, and subsequent dehydration to form the aromatic triazole ring. wikipedia.orgwikipedia.org
Targeted Synthesis of Halogenated and Alkyl-Substituted 1,2,4-Triazoles
The synthesis of specifically substituted 1,2,4-triazoles, such as 3-Chloro-5-methyl-1H-1,2,4-triazole, requires methods for the regioselective introduction of halogen and alkyl groups onto the triazole core.
The introduction of a chlorine atom onto the 1,2,4-triazole ring is a crucial step in the synthesis of compounds like this compound. One common approach involves the diazotization of an amino-substituted triazole followed by a Sandmeyer-type reaction using a chloride source. For example, 3-amino-5-methyl-1H-1,2,4-triazole can be converted to the target chloro-derivative.
Another strategy for synthesizing chloro-substituted triazoles involves the use of chloro-containing starting materials. For instance, the reaction of semicarbazide (B1199961) with 2-chloro-1,1,1-trimethoxyethane (B51130) can be used to prepare 3-chloromethyl-1,2,4-triazolin-5-one, an intermediate that can be further modified. google.com The stability of chloro-1,2,4-triazole tautomers has been studied, with the 3-chloro-1H-1,2,4-triazole tautomer being generally more stable. ijsr.net The presence of a chlorine atom can significantly influence the biological activity of the resulting triazole derivative. mdpi.comnih.gov
The introduction of a methyl group onto the 1,2,4-triazole ring can be achieved through various methylation procedures. A common method involves the deprotonation of the triazole with a base, such as sodium methoxide, to form the corresponding sodium salt, which is then reacted with a methylating agent like iodomethane. tandfonline.comdtic.mil This approach allows for the regioselective methylation of the triazole ring. tandfonline.com Studies on the methylation of 1,2,4-triazoles have shown that the position of methylation is influenced by the substituents already present on the ring. For symmetrically 3,5-disubstituted 1,2,4-triazoles, methylation occurs almost exclusively at the 1-position. jst.go.jp In the case of 3-substituted 1,2,4-triazoles, methylation with methyl iodide preferentially occurs at the less sterically hindered N-1 atom. jst.go.jp
Advanced Synthetic Techniques
Modern synthetic approaches are continually being developed to improve reaction efficiency, reduce waste, and shorten reaction times. For the synthesis of this compound and its derivatives, techniques such as microwave-assisted and ultrasound-assisted synthesis have shown significant promise. These methods, coupled with the principles of green chemistry, are paving the way for more sustainable chemical manufacturing.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. In the context of 1,2,4-triazole synthesis, microwave heating has been shown to be highly effective. For instance, the synthesis of various 1,2,4-triazole derivatives has been achieved in significantly shorter timeframes, often in minutes compared to hours required for traditional heating. tubitak.gov.tr
While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the general applicability of this method to the synthesis of substituted 1,2,4-triazoles is well-established. For example, the microwave-assisted synthesis of 3,5-disubstituted-1,2,4-triazoles has been reported to proceed with good yields and in very short reaction times. scipublications.com One reported microwave-assisted synthesis of 1,2,3-triazole derivatives involved reacting an alkyne and an azide (B81097) in a mixture of DMF and water with a copper(I) iodide catalyst, with the reaction completing in 12 minutes under 180 W irradiation. ias.ac.in Another protocol for 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanone oxime involved microwave irradiation at 180 W for 5 minutes. ias.ac.in The synthesis of novel 8-chloro- alzchem.comcymitquimica.comtriazolo[4,3-a]pyridine derivatives was achieved under microwave conditions at 200 °C and 200 psi for 15 minutes. tubitak.gov.tr
The general procedure for such a synthesis would typically involve the reaction of a suitable precursor, such as a substituted amidine or hydrazide, in a sealed vessel under microwave irradiation. The choice of solvent, temperature, and irradiation power are critical parameters that would need to be optimized for the specific synthesis of this compound.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Triazole Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Yield | Often moderate | Generally higher |
| Energy Consumption | High | Low |
| Side Reactions | More prevalent | Minimized |
| Reproducibility | Can be variable | High |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. This technique can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. The synthesis of various heterocyclic compounds, including 1,2,4-triazoles, has been successfully achieved using this method. mdpi.com
Ultrasound irradiation has been shown to promote the synthesis of new 1,2,4-triazolo[1,5-a]pyrimidines with shorter reaction times and high yields compared to conventional heating. nih.gov For example, the ultrasound-assisted synthesis of novel N-substituted 1,2,4-triazole-2-thiol derivatives was achieved in 30-90 minutes at 45-55 °C. mdpi.com Another study on the synthesis of 1,2,4-oxadiazoles reported better yields and shorter reaction times under ultrasound irradiation compared to conventional methods. nih.gov
Table 2: Key Parameters in Ultrasound-Assisted Synthesis
| Parameter | Description |
| Frequency | Determines the size of the cavitation bubbles. |
| Acoustic Power | Influences the intensity of cavitation. |
| Temperature | Affects solvent vapor pressure and cavitation threshold. |
| Solvent | Properties like viscosity and surface tension impact cavitation. |
| Substrate Concentration | Can affect the efficiency of energy transfer. |
Green Chemistry Principles in Triazole Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes. In the context of triazole synthesis, several green approaches have been explored.
Solvent-free or "neat" reactions, often facilitated by microwave or ultrasound irradiation, are a key aspect of green chemistry. These methods eliminate the need for potentially hazardous and volatile organic solvents, reducing waste and simplifying product purification. Recent studies have highlighted solvent-free approaches for the synthesis of 1,2,4-triazole derivatives, aligning with green chemistry principles.
Furthermore, the use of water as a solvent is highly desirable from a green chemistry perspective. Water is non-toxic, non-flammable, and readily available. The development of water-compatible catalytic systems for triazole synthesis is an active area of research.
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. For the synthesis of this compound, applying these principles could involve:
Waste Prevention: Designing a synthesis with high atom economy to minimize byproducts.
Safer Solvents and Auxiliaries: Utilizing water or other benign solvents, or performing the reaction under solvent-free conditions.
Design for Energy Efficiency: Employing microwave or ultrasound energy to reduce reaction times and energy consumption.
Use of Renewable Feedstocks: Exploring bio-based starting materials where feasible.
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents.
Synthetic Utility of this compound as an Intermediate
The presence of a reactive chlorine atom and a versatile triazole ring makes this compound a valuable intermediate in organic synthesis. It serves as a scaffold for the introduction of various functional groups, enabling the construction of more complex molecular architectures.
Building Block in Complex Organic Synthesis
The chloro group at the 3-position of the triazole ring is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups. The triazole ring itself can also participate in various reactions, such as N-alkylation and N-arylation.
This reactivity makes this compound a versatile building block for the synthesis of a diverse array of heterocyclic compounds. For instance, it can be used in the construction of fused heterocyclic systems, which are often found in biologically active molecules. The substitution of the chlorine atom allows for the strategic connection of the triazole core to other molecular fragments, facilitating the assembly of complex target molecules. The triazole ring can also act as a directing group in certain reactions, further enhancing its synthetic utility.
Precursor for Pharmaceutical Intermediates
The 1,2,4-triazole nucleus is a common feature in many pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.commdpi.comijsr.net this compound serves as a key precursor for the synthesis of various pharmaceutical intermediates.
The ability to functionalize the triazole ring at both the chloro-substituted carbon and the nitrogen atoms allows for the systematic modification of the molecule's structure to optimize its pharmacological properties. For example, the chlorine atom can be displaced by a nucleophile to introduce a side chain that is crucial for binding to a biological target. The nitrogen atoms of the triazole ring can be alkylated or arylated to modulate the compound's solubility and pharmacokinetic profile.
One notable example of a drug containing a triazole moiety is the oral clinical candidate ensitrelvir (B8223680) (S-217622), a noncovalent, nonpeptidic SARS-CoV-2 3C-like protease inhibitor. A key intermediate in its synthesis is a triazone-triazole, which is prepared via N-alkylation with a chloromethyl triazole derivative. rsc.org While not directly this compound, this highlights the importance of chloro-substituted triazoles as intermediates in the synthesis of complex antiviral drugs. The versatility of this compound makes it a valuable starting material for the discovery and development of new therapeutic agents. farmaciajournal.com
Chemical Transformations and Reactivity of 3 Chloro 5 Methyl 1h 1,2,4 Triazole Derivatives
Nucleophilic Substitution Reactions on the Triazole Ring
Nucleophilic substitution is a cornerstone of 3-chloro-5-methyl-1H-1,2,4-triazole's chemistry, providing a versatile platform for the synthesis of a wide array of functionalized triazoles.
The chlorine atom at the C3 position of this compound is a competent leaving group, readily displaced by a variety of nucleophiles. This reactivity is attributed to the electron-deficient nature of the carbon atom to which it is attached. chemicalbook.com Halogens positioned higher in group 17, such as chlorine, are more electronegative and can effectively displace halides positioned lower in the group from their solutions. onlinetuition.com.my The displacement reaction involves the attack of a nucleophile on the C3 carbon, leading to the cleavage of the carbon-chlorine bond and the formation of a new bond with the incoming nucleophile.
These reactions are fundamental for modifying the triazole scaffold. The susceptibility of the C-Cl bond to nucleophilic attack allows for the introduction of diverse functional groups, thereby altering the chemical and physical properties of the molecule. The general mechanism for these substitutions is typically a bimolecular process (SNAr), where the aromaticity of the triazole ring is temporarily disrupted by the formation of a Meisenheimer-like intermediate, which then rearomatizes upon expulsion of the chloride ion.
The halogen displacement reaction is a gateway to a multitude of substituted 1,2,4-triazole (B32235) derivatives. By selecting appropriate nucleophiles, a vast chemical space can be explored. For instance, reactions with amines (ammonolysis), alkoxides (alkoxylation), and thiols (thiolation) lead to the corresponding amino, alkoxy, and thioether derivatives.
The synthesis of 3-amino-1,2,4-triazole derivatives is a particularly well-explored area, often achieved by reacting the chloro-triazole precursor with primary or secondary amines. researchgate.netrsc.org Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can be employed to produce the corresponding 3-hydrazino-5-methyl-1H-1,2,4-triazole. These derivatives serve as crucial intermediates for the construction of more complex heterocyclic systems, including fused-ring structures like triazolo[3,4-b] ijsr.netscribd.comresearchgate.netthiadiazoles. ijsr.net
Below is a table illustrating the formation of various substituted triazole derivatives from a generic 3-chloro-1,2,4-triazole (B1630318) precursor, a reactivity pattern directly applicable to the 5-methyl analog.
| Nucleophile | Reaction Type | Product Class | Potential Product from this compound |
|---|---|---|---|
| Ammonia (NH₃) / Amines (RNH₂, R₂NH) | Amination | Amino-1,2,4-triazoles | 3-Amino-5-methyl-1H-1,2,4-triazole / N-Substituted amino derivatives |
| Hydrazine (N₂H₄) | Hydrazinolysis | Hydrazino-1,2,4-triazoles | 3-Hydrazino-5-methyl-1H-1,2,4-triazole |
| Alkoxides (RO⁻) | Alkoxylation | Alkoxy-1,2,4-triazoles | 3-Alkoxy-5-methyl-1H-1,2,4-triazole |
| Thiolates (RS⁻) | Thiolation | Alkylthio-1,2,4-triazoles | 3-Alkylthio-5-methyl-1H-1,2,4-triazole |
| Hydroxide (OH⁻) | Hydrolysis | 1,2,4-Triazolones | 5-Methyl-1H-1,2,4-triazol-3(2H)-one |
Oxidative and Reductive Transformations
Information specifically detailing the oxidative and reductive transformations of this compound is limited in readily available literature. However, the general behavior of the 1,2,4-triazole ring and its substituents can be inferred. The 1,2,4-triazole ring is known for its high stability, a consequence of its aromatic character, which makes it generally resistant to both oxidation and reduction under mild conditions. ijsr.net
Strong oxidizing agents would likely target the methyl group before the triazole ring, potentially converting it to a carboxylic acid group. Conversely, reduction of the triazole ring is difficult and would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which might also lead to the reductive dehalogenation of the chloro substituent. The chlorine atom itself is not easily reduced, but its removal can sometimes be achieved with specific reducing agents or catalytic systems.
Tautomeric Equilibrium and Prototropic Phenomena
Tautomerism is a critical aspect of 1,2,4-triazole chemistry, significantly influencing the molecule's reactivity, physical properties, and biological interactions. researchgate.netcancer.gov
1,2,4-triazoles with a hydrogen atom on a ring nitrogen exhibit annular prototropic tautomerism. researchgate.net This means the proton can migrate between the different nitrogen atoms of the heterocyclic ring. For an asymmetrically substituted 3,5-disubstituted-1,2,4-triazole, such as this compound, three distinct tautomeric forms are possible: the 1H, 2H, and 4H tautomers. ijsr.netjst.go.jp
These tautomers exist in a dynamic equilibrium, and their relative populations can be influenced by various factors including the physical state (gas, solution, solid), solvent polarity, and the electronic nature of the substituents on the triazole ring. scribd.comjst.go.jp The interconversion between these forms is typically rapid, making the isolation of a single tautomer challenging.
The electronic properties of the substituents at the C3 and C5 positions play a decisive role in determining the predominant tautomeric form. jst.go.jpresearchgate.net The relative stability of the tautomers is governed by the interplay of inductive and resonance effects, which modulate the electron density and basicity of the ring nitrogen atoms. scribd.com
In the case of this compound, the molecule possesses an electron-withdrawing chloro group at C3 and an electron-donating methyl group at C5.
Electron-withdrawing groups (like -Cl) tend to decrease the basicity of the adjacent nitrogen atoms (N2 and N4), thus disfavoring protonation at these sites.
Electron-releasing groups (like -CH₃) increase the electron density on the adjacent nitrogens (N4 and N1), making them more basic and more likely to hold the tautomeric proton. jst.go.jp
Theoretical and physical studies on 3-chloro-1,2,4-triazole have shown the stability order to be 1H > 5-chloro-1H > 4H. ijsr.net For this compound, the electron-donating methyl group at C5 would be expected to increase the stability of the 1H- and 4H-tautomers relative to the 2H-tautomer. The precise equilibrium is a balance of these opposing electronic influences. Spectroscopic techniques like NMR and UV-Vis, combined with computational modeling, are essential tools for elucidating the dominant tautomeric forms in solution and the solid state. scribd.comjst.go.jp
The following table summarizes the general influence of substituent electronic effects on the tautomeric equilibrium of 3,5-disubstituted 1,2,4-triazoles.
| Substituent at C3 | Substituent at C5 | Expected Predominant Tautomer(s) | Rationale |
|---|---|---|---|
| Electron-Donating (e.g., -NH₂) | Electron-Donating (e.g., -CH₃) | 1H, 2H | Both groups increase basicity of adjacent nitrogens. |
| Electron-Withdrawing (e.g., -Cl) | Electron-Withdrawing (e.g., -NO₂) | 4H | Both groups decrease basicity of adjacent nitrogens, leaving N4 as the most favorable site. |
| Electron-Withdrawing (e.g., -Cl) | Electron-Donating (e.g., -CH₃) | 1H, 4H | The methyl group stabilizes protonation at N1 and N4, while the chloro group destabilizes protonation at N2. |
Experimental and Theoretical Elucidation of Tautomerism
The phenomenon of tautomerism is a fundamental characteristic of many heterocyclic systems, including 1,2,4-triazoles. For asymmetrically substituted 1,2,4-triazoles like this compound, annular prototropic tautomerism results in the existence of distinct isomers that can rapidly interconvert. The position of the single proton on the triazole ring's nitrogen atoms dictates the specific tautomer.
For 3-Chloro-5-methyl-1,2,4-triazole, two primary tautomeric forms are possible: the 1H- and 4H-isomers. The common nomenclature, this compound, suggests the prevalence of the 1H-tautomer. nist.gov Theoretical and physical studies on the parent 3-chloro-1,2,4-triazole indicate that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.net
| Tautomer Name | Structure |
|---|---|
| This compound | ![]() |
| 3-Chloro-5-methyl-4H-1,2,4-triazole | ![]() |
The elucidation of these tautomeric forms and their relative populations in different states (solid, solution) relies on a combination of experimental techniques and theoretical calculations.
Experimental Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution. acs.org The chemical shifts of the ring carbons and the remaining proton, as well as the N-H proton signal, can provide evidence for the predominant tautomer. In some cases, separate signals for different tautomers can be observed, or an averaged signal indicates rapid exchange. ufv.br
X-ray Crystallography: This technique provides unambiguous structural information in the solid state. rsc.org For related halo-1,2,4-triazoles, X-ray analysis has been crucial in identifying the specific tautomer present in the crystal lattice.
Infrared (IR) Spectroscopy: IR spectroscopy can help characterize tautomers by identifying specific vibrational modes. ufv.br For instance, bands corresponding to C=N stretching in the 1600-1700 cm⁻¹ range can be related to different tautomeric species at equilibrium. ufv.br
Theoretical Methods:
Density Functional Theory (DFT): Computational methods, particularly DFT, are widely used to complement experimental findings. ufv.br By calculating the relative energies of the possible tautomers, theoretical models can predict their stability order. Furthermore, theoretical calculations of NMR chemical shifts for each tautomer can be compared with experimental data to assign the correct structure observed in the spectrum. ufv.br
While specific studies detailing the tautomeric equilibrium exclusively for this compound are not extensively documented in the surveyed literature, the principles derived from studies on closely related 3-amino-1,2,4-triazoles and 3-chloro-1,2,4-triazoles are applicable. ijsr.netrsc.org These studies consistently show that a combination of NMR, X-ray, and computational analysis is the standard approach for a comprehensive understanding of tautomerism in this class of compounds.
Functionalization Strategies via the Methyl and Chloro Groups
The this compound scaffold possesses two key handles for chemical modification: the chloro substituent at the C3 position and the methyl group at the C5 position. These groups offer distinct reactivity profiles, allowing for selective functionalization to generate a diverse range of derivatives.
Functionalization of the Chloro Group: The chloro atom on the electron-deficient 1,2,4-triazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a versatile route to new 3-substituted-5-methyl-1,2,4-triazoles. The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient, which facilitates nucleophilic attack. chemicalbook.com The existence of compounds like 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole suggests that nucleophiles such as alkoxides can effectively displace the chloro group. sigmaaldrich.com
Functionalization of the Methyl Group: The methyl group offers different opportunities for derivatization, typically through reactions involving its C-H bonds.
Halogenation: Free-radical halogenation could introduce a halogen (e.g., chlorine, bromine) onto the methyl group, transforming it into a reactive halomethyl group (-CH₂X). The existence of related compounds like 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride supports the feasibility of this transformation. sigmaaldrich.com This newly formed chloromethyl group is an excellent electrophilic site for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities.
Oxidation: The methyl group could potentially be oxidized to other functional groups such as a formyl (-CHO) or a carboxyl (-COOH) group, although this would require specific and controlled oxidizing agents to avoid ring degradation.
The table below outlines potential functionalization strategies for this compound.
| Reactive Site | Reaction Type | Typical Reagents | Potential Product Type |
|---|---|---|---|
| Chloro Group (C3) | Nucleophilic Aromatic Substitution | Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻) | 3-Amino-, 3-Alkoxy-, 3-Thioether-5-methyl-1,2,4-triazoles |
| Methyl Group (C5) | Free-Radical Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | 3-Chloro-5-(halomethyl)-1,2,4-triazoles |
| Methyl Group (C5) | Oxidation | KMnO₄, SeO₂ | 3-Chloro-1,2,4-triazole-5-carboxylic acid |
Computational Chemistry and Theoretical Studies on 3 Chloro 5 Methyl 1h 1,2,4 Triazole
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations have become powerful tools for investigating the electronic structure and geometries of triazole derivatives. bohrium.com These methods allow for the detailed analysis of molecular orbitals and reactivity, providing a theoretical foundation for the observed chemical properties.
Density Functional Theory (DFT) is a widely used computational method for studying 1,2,4-triazole (B32235) systems due to its balance of accuracy and computational cost. bohrium.comnih.gov DFT calculations are employed to determine various molecular properties, including optimized geometries, electronic structure, and chemical reactivity descriptors such as electronegativity, global hardness, and electrophilicity, which are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govacs.org
For compounds structurally related to 3-Chloro-5-methyl-1H-1,2,4-triazole, such as 3-methyl-1H-1,2,4-triazole-5-amine, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory have been successfully used to optimize molecular structures and predict spectroscopic parameters. ufv.br These studies provide a reliable framework for understanding the geometric parameters (bond lengths and angles) and electronic properties of the title compound. The application of DFT helps in confirming experimental findings and explaining the activity of triazole derivatives. acs.orgresearchgate.net
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.39 | C3-N2-N1 | 104.0 |
| N2-C3 | 1.32 | N4-C3-N2 | 115.0 |
| C3-N4 | 1.36 | C5-N4-C3 | 104.0 |
| N4-C5 | 1.35 | N1-C5-N4 | 115.0 |
| C5-N1 | 1.33 | C5-N1-N2 | 102.0 |
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for studying molecular systems. For 5-chloro-1,2,4-triazole, ab initio calculations using Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory with the 6-31G(d) basis set have been performed to analyze its tautomeric forms. researchgate.net
Furthermore, detailed studies on the electronic states of parent and methylated 1,2,4-triazoles have utilized ab initio multi-reference multi-root configuration interaction (MR-MRCI) procedures. nih.gov These advanced methods are crucial for accurately describing the excited electronic states and have revealed that while the ground state of the 1,2,4-triazole ring is planar, significant twisting can occur in its ionized states. nih.gov These findings highlight the importance of ab initio calculations in understanding the complex electronic behavior and structural dynamics of the triazole ring system.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, particularly for complex structures like substituted triazoles where tautomerism can lead to ambiguous experimental results.
Theoretical calculations are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in the identification of specific tautomeric forms and conformations in solution. ufv.br For derivatives of 1,2,4-triazole, DFT methods have been employed to calculate the ¹³C chemical shifts. ufv.br This theoretical approach is particularly useful when experimental NMR spectra show broad signals or when multiple tautomers are in equilibrium, as it can help assign signals to the correct structural isomer. ufv.br The comparison between calculated and experimental chemical shifts is a robust method for structural elucidation. ufv.br
The theoretical prediction of NMR chemical shifts is based on the calculation of the magnetic shielding tensor for each nucleus. ufv.br The isotropic part of this tensor corresponds to the nuclear magnetic shielding, and the chemical shift is determined by referencing this value to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). ufv.br Quantum chemical programs like GAUSSIAN are used to perform these calculations, often employing methods like DFT and Møller-Plesset (MPn) theory. ufv.br For a related compound, 3-methyl-1H-1,2,4-triazole-5-amine, this method was essential in corroborating the proposed structure with its experimental NMR data. ufv.br
Modeling Tautomeric Stability and Interconversion Pathways
Substituted 1,2,4-triazoles can exist in multiple tautomeric forms due to the mobility of a hydrogen atom on the triazole ring. researchgate.net Computational modeling is a key tool for determining the relative stability of these tautomers and understanding their interconversion.
For chloro-1,2,4-triazoles, theoretical studies have been conducted to establish the stability order of the possible tautomers. researchgate.netresearchgate.net These studies indicate that for a monosubstituted chloro-1,2,4-triazole, the 3-chloro-1H-1,2,4-triazole tautomer is generally the most stable. researchgate.net Ab initio calculations on 5-chloro-1,2,4-triazole also focused on elucidating the relative energies of its three tautomeric forms. researchgate.net The combination of DFT and ab initio calculations allows for a reliable prediction of the most probable tautomeric structure in different environments. ufv.brresearchgate.net For instance, theoretical calculations for a related amine-substituted triazole indicated that one specific tautomer was the most probable structure in solution. ufv.br
Table 2: Calculated Relative Stability of Chloro-1,2,4-triazole Tautomers (Based on findings for chloro-substituted 1,2,4-triazoles). researchgate.netresearchgate.net
| Tautomer | Structure | Relative Stability |
| 3-chloro-1H-1,2,4-triazole | ![]() | Most Stable |
| 5-chloro-1H-1,2,4-triazole | ![]() | Intermediate Stability |
| 3-chloro-4H-1,2,4-triazole | ![]() | Least Stable |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. These forces are fundamental to determining the physical properties of a material, such as its melting point, solubility, and density. For substituted triazoles, the interplay between hydrogen bonds, halogen bonds, and other non-covalent interactions governs the final three-dimensional architecture. The presence of a chlorine atom, a methyl group, and the triazole ring's nitrogen atoms in this compound suggests a complex and robust network of these interactions. In related compounds like 3-chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline, residual density maps from crystallographic analysis often reveal the specific nature of these contacts, such as N–H···N hydrogen bonds.
Hydrogen bonds are among the most critical directional forces in the crystal packing of nitrogen-containing heterocycles. The 1,2,4-triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pairs on the other nitrogen atoms). This dual capability allows these molecules to form extensive supramolecular assemblies, such as chains, dimers, or complex 3D networks.
In many 1,2,4-triazole derivatives, molecules are linked by these strong interactions. For example, studies on other triazoles have identified various hydrogen bonding motifs. The specific interactions depend on the tautomeric form of the triazole ring and the nature of its substituents. While experimental data for this compound is not available, a comparative analysis of related structures provides insight into the likely hydrogen bonding patterns. For instance, the structure of 3-methyl-1H-1,2,4λ4-triazole-5-amine acetate (B1210297) reveals weak C-H···O and strong N-H···O hydrogen bonds that stabilize its crystal packing. ufv.br The 1,2,3-triazole framework has also been studied for its capacity to form C–H⋯X hydrogen bonds. rsc.org
Table 1: Representative Hydrogen Bond Data in a Related Triazole Compound (Note: This table presents data for 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide to illustrate typical hydrogen bond parameters in related heterocyclic systems, as direct data for this compound is not available in the cited literature.)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) ° |
| N-H···O | 0.90 | 2.15 | 3.04 | 170.0 |
| N-H···S | 0.90 | 2.50 | 3.38 | 165.0 |
| C-H···O | 0.97 | 2.60 | 3.55 | 165.0 |
Data is illustrative and based on findings for compounds with similar functional groups. mdpi.com
Beyond classical hydrogen bonds, other non-covalent forces play a significant role in the crystal engineering of aromatic heterocycles. The 1,2,4-triazole ring is a π-electron system, and as such, it can participate in π-stacking interactions. These interactions, where aromatic rings stack on top of each other, contribute significantly to the stabilization of the crystal lattice. The geometry of this stacking (e.g., face-to-face or offset) influences the electronic properties of the material. Studies on triazole/tetrazole-based energetic compounds have highlighted the importance of π-stacking structures in achieving high stability. rsc.org In a diphenyl-bi-(1,2,4-triazole) complex, intramolecular π-π stacking was found to reinforce the molecular structure and influence its luminescent properties. rsc.org
The chlorine atom on this compound can also participate in halogen bonding, where the chlorine acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, such as a nitrogen atom from an adjacent molecule. Van der Waals forces, although weaker, are also collectively important in ensuring efficient space-filling within the crystal.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). cal-tek.eu This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. cal-tek.eunih.gov The 1,2,4-triazole scaffold is a key component in numerous pharmacologically active agents, and docking studies are often employed to rationalize their biological activity. ekb.egpensoft.net
For a molecule like this compound, docking studies could elucidate its potential as an inhibitor for various enzymes, such as kinases or histone demethylases, which are common targets for triazole-based drugs. cal-tek.eu The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. The analysis also reveals key binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and specific amino acid residues in the receptor's active site.
While no specific docking studies have been published for this compound, research on other triazole derivatives provides a clear indication of how it might interact. For instance, docking studies on various triazole derivatives have identified key interactions with target proteins, leading to the development of potent anticancer or antimicrobial agents. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for Triazole Derivatives Against Kinase Targets (Note: This table shows representative data for various triazole-based compounds from the literature to exemplify typical results from docking studies. The specific values are not for this compound.)
| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Triazole Derivative 700 | KDM5A | -11.042 | - | cal-tek.eu |
| Triazole-based acetamide (B32628) 7f | c-kit tyrosine kinase | -176.749 | - | nih.gov |
| Thiazole-triazole conjugate 5a | Rho6 protein | -8.2 | Arg96 | nih.gov |
| Triazole-Thione Derivative | Tyrosinase (2Y9X) | - | His244, His263, Phe264 | pensoft.net |
These studies collectively demonstrate that the triazole ring, along with its substituents, can form critical hydrogen bonds and other non-covalent interactions within a protein's binding pocket, making it a privileged scaffold in medicinal chemistry. pensoft.net
Coordination Chemistry of 3 Chloro 5 Methyl 1h 1,2,4 Triazole Derivatives
Synthesis and Characterization of Metal Coordination Compounds
The synthesis of metal complexes with 1,2,4-triazole (B32235) derivatives is typically achieved by reacting the triazole ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.
Formation of Polynuclear Complexes
A hallmark of 1,2,4-triazole coordination chemistry is the formation of polynuclear complexes, where multiple metal centers are linked by bridging triazole ligands. mdpi.com The N1,N2-bridging mode is particularly common and leads to the formation of linear-chain, trinuclear, and other polynuclear architectures. mdpi.com The nature of the substituent on the triazole ring and the choice of the metal ion can influence the dimensionality and nuclearity of the resulting complex. mdpi.com While no specific polynuclear complexes of 3-chloro-5-methyl-1H-1,2,4-triazole have been reported, the inherent bridging capability of the 1,2,4-triazole ring suggests that this ligand is also likely to form such structures.
Magnetic Properties of Coordination Compounds
The magnetic properties of coordination compounds derived from 1,2,4-triazole ligands are of significant interest, particularly in the context of polynuclear complexes. The N1,N2-bridge provides an efficient pathway for magnetic exchange interactions between paramagnetic metal centers. mdpi.com In many cases, this leads to antiferromagnetic coupling, where the magnetic moments of adjacent metal ions align in opposite directions. nih.gov The strength of this interaction is dependent on the geometry of the bridge and the nature of the metal ions. mdpi.com For instance, trinuclear copper(II) complexes with triazole bridges have been shown to exhibit significant antiferromagnetic interactions. mdpi.com The study of the magnetic susceptibility of such complexes as a function of temperature provides valuable insights into the nature and magnitude of these magnetic interactions. mdpi.comsapub.org
Applications in Catalysis
Metal complexes of triazole derivatives have shown promise in various catalytic applications. For example, copper(II) complexes of certain triazole derivatives have been investigated as catalysts for oxidation reactions. cnr.it The catalytic activity is influenced by the coordination environment of the metal ion and the electronic properties of the ligand. While there are no specific reports on the catalytic applications of complexes of this compound, the general catalytic potential of related triazole complexes suggests that this is a viable area for future investigation.
Biological Activities and Medicinal Chemistry Applications of 3 Chloro 5 Methyl 1h 1,2,4 Triazole Derivatives
Antimicrobial Efficacy
Derivatives of 1,2,4-triazole (B32235) are well-established for their potent antimicrobial properties. The versatility of the triazole ring allows for the synthesis of hybrid molecules that exhibit enhanced activity against a wide array of pathogenic microorganisms, including those that have developed resistance to existing therapies. nih.govnih.gov
Compounds incorporating the 1,2,4-triazole structure have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov A prominent strategy in developing new antibacterial agents involves creating hybrid molecules that combine the 1,2,4-triazole core with other established antibacterial pharmacophores, such as quinolones. nih.gov This approach has yielded compounds with potent effects, even against resistant bacterial strains. nih.gov
For instance, novel ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole ring have shown antibacterial properties comparable to the parent drug against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Escherichia coli. nih.gov Similarly, ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have displayed high potency against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study on nalidixic acid-based 1,2,4-triazole-3-thione derivatives found them to be highly active against Pseudomonas aeruginosa. nih.gov
Antibacterial Activity of Ofloxacin-1,2,4-triazole Derivatives
| Compound Type | Bacterial Strains | MIC Range (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
|---|---|---|---|---|
| Ofloxacin-1,2,4-triazole Hybrids | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | Ofloxacin | 0.25 - 1 |
The antifungal activity of triazole derivatives is one of their most recognized therapeutic properties. nih.gov The primary mechanism of action for many antifungal triazoles is the inhibition of cytochrome P-450-dependent 14α-sterol demethylase. nih.gov This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal plasma membrane. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts membrane integrity and function. nih.gov
Research has demonstrated that novel 1,2,4-triazole derivatives can be effective against a range of fungal pathogens, including fluconazole-susceptible and fluconazole-resistant Candida species. nih.gov Certain triazole alcohol derivatives have exhibited higher activity than fluconazole (B54011) against susceptible isolates, and importantly, some compounds were also active against fluconazole-resistant strains. nih.gov For example, specific 2,4-dichloro substituted derivatives were particularly effective against C. tropicalis. nih.gov
Antifungal Activity of Triazole Alcohol Derivatives Against Candida Species
| Compound | Organism | Resistance Profile | MIC Range (mg/mL) |
|---|---|---|---|
| Triazole Alcohol Derivatives | Candida isolates (5 species) | Fluconazole-Susceptible | 0.063 - 1 |
| Compound 7b | Candida isolates | Fluconazole-Resistant | Active |
| Compound 7e | Candida isolates | Fluconazole-Resistant | Active |
| Fluconazole (Reference) | Candida isolates | Fluconazole-Susceptible | 0.5 - 4 |
The 1,2,4-triazole scaffold is present in established antiviral drugs like Ribavirin, highlighting its potential in developing new antiviral agents. researchgate.netnuft.edu.ua These derivatives are investigated for their ability to interfere with viral replication cycles. nuft.edu.ua However, the antiviral efficacy can be highly dependent on the specific substitutions on the triazole ring.
A study synthesizing a series of 1,5-dialkyl-1,2,4-triazole derivatives, including those based on an acetic acid moiety, evaluated their antiviral properties. researchgate.net The compounds were tested against a broad panel of viruses, including HIV-1, HIV-2, Herpes Simplex Virus (HSV-1, HSV-2), and Respiratory Syncytial Virus (RSV). researchgate.net For this specific series of synthesized compounds, no significant in vitro antiviral activity was detected. researchgate.net This underscores that while the 1,2,4-triazole core is a promising starting point, specific structural modifications are necessary to confer potent antiviral activity.
Antineoplastic and Antiproliferative Investigations
The development of novel anticancer agents is a critical area of research, and 1,2,4-triazole derivatives have emerged as a popular class of compounds for these investigations due to their antiproliferative activities. kaznu.kz
Numerous studies have evaluated the cytotoxic effects of 1,2,4-triazole derivatives against a variety of human cancer cell lines, with some compounds showing significant and selective activity.
One study investigated a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) against human melanoma cells (VMM917). kaznu.kz This compound exhibited a selective cytotoxic effect on the melanoma cells that was 4.9 times greater than on normal cells and also induced cell cycle arrest at the S phase. kaznu.kz In another extensive study, a series of S-derivatives with 1,2,4-triazole and 1,3,4-oxadiazole (B1194373) skeletons were tested against human cervical cancer (HeLa) and non-small-cell lung cancer (A-549) cell lines. nih.gov Among 25 compounds, two showed significant selective toxicity: Compound 4 was most active in A-549 cells, while Compound 5 was active in HeLa cells, with both showing over 50% survival in healthy kidney cells (HEK-293 T). nih.gov
Furthermore, research on S-substituted 1H-5-mercapto-1,2,4-triazole derivatives identified a compound, TZ55.7, with significant cytotoxic activity against the HT-29 colorectal cancer cell line. frontiersin.org Another project found that while most of their synthesized 1,5-dialkyl-1,2,4-triazole derivatives were inactive, a 1,2,4-triazolo-indole compound (25) showed remarkable activity against nine different cancer types. researchgate.net
Cytotoxic Activity of 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| Compound B9 | VMM917 | Melanoma | Selectively cytotoxic (4.9-fold) |
| Compound 4 | A-549 | Non-small-cell lung | 15.65 ± 0.72 |
| Compound 5 | HeLa | Cervical | 24.90 ± 0.62 |
| TZ55.7 | HT-29 | Colorectal | Significant cytotoxicity noted |
| Compound 25 | Active against nine cancer types | Data not specified |
Beyond general cytotoxicity, research has focused on identifying the specific molecular mechanisms by which 1,2,4-triazole derivatives exert their anticancer effects. A key approach is the inhibition of enzymes that are critical for cancer cell survival and proliferation.
In a study on S-substituted 1H-5-mercapto-1,2,4-triazole derivatives, docking-based virtual screening was used to identify potential inhibitors of phospholipid-dependent kinase 1 (PDK1), an important enzyme in cancer signaling pathways. frontiersin.org The compound TZ55.7, which was predicted to be a possible PDK1 inhibitor, also exhibited the most significant cytotoxic activity against the HT-29 colorectal cancer cell line. frontiersin.org This finding suggests a direct link between its antiproliferative effect and the inhibition of a key enzyme in a cancer-related pathway. frontiersin.org The same study found that compound TZ55.7, along with two other derivatives, caused significant cell cycle arrest in the G0/G1 phase, further elucidating its mechanism of action. frontiersin.org
Anti-inflammatory and Analgesic Effects
Derivatives of 1,2,4-triazole are recognized for their significant anti-inflammatory and analgesic properties. nih.govnih.govresearchgate.net The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). mdpi.combiomedpharmajournal.org For instance, some 1,2,4-triazole derivatives have shown potent and selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. researchgate.netmdpi.com
In various animal models, these derivatives have demonstrated notable anti-inflammatory effects. For example, in carrageenan-induced paw edema tests, certain 1,2,4-triazole compounds have exhibited anti-inflammatory activity comparable or even superior to standard drugs like ibuprofen (B1674241) and indomethacin. researchgate.netmdpi.com One study highlighted a derivative that showed 91% anti-inflammatory activity compared to ibuprofen's 82%. mdpi.com
The analgesic activity of 1,2,4-triazole derivatives has been evaluated using methods such as the acetic acid-induced writhing test and the hot plate method. nih.gov Research has indicated that derivatives with specific substitutions, such as chloro, nitro, methoxy, hydroxy, and bromo groups, exhibit excellent analgesic activity. nih.gov This suggests that the nature and position of substituents on the triazole ring and any associated phenyl rings play a crucial role in modulating their pain-relieving effects.
Other Pharmacological Activities
Beyond their anti-inflammatory and analgesic effects, derivatives of 3-chloro-5-methyl-1H-1,2,4-triazole have been investigated for a range of other pharmacological activities.
Anticonvulsant Properties
The 1,2,4-triazole nucleus is a key structural feature in several anticonvulsant agents. nih.govnih.gov Research has shown that various derivatives of 1,2,4-triazole possess significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Some of these compounds have demonstrated potency comparable to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine. nih.gov
For example, a series of 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown promising anticonvulsant activity, particularly in models of generalized tonic-clonic and pharmacoresistant epilepsy. unifi.itnih.gov The mechanism of action for many of these compounds is believed to involve the modulation of voltage-gated sodium channels. mdpi.com
Antioxidant Potential
Many 1,2,4-triazole derivatives have been identified as potent antioxidants. zsmu.edu.uanih.gov Their ability to scavenge free radicals and reduce oxidative stress is a key aspect of their therapeutic potential. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. isres.orgbenthamscience.com
Studies have shown that the antioxidant activity is influenced by the substituents on the triazole ring. For instance, the presence of hydroxyl groups can enhance antioxidant capacity due to their hydrogen-donating ability. isres.org The combination of anticonvulsant and antioxidant properties in a single molecule is a particularly interesting area of research, as oxidative stress is implicated in the pathophysiology of epilepsy. nih.gov
Enzyme Inhibition (e.g., Xanthine (B1682287) Oxidase, Sterol 14-alpha Demethylase)
Derivatives of 1,2,4-triazole are known to be effective enzyme inhibitors, targeting a variety of enzymes involved in different pathological processes. nih.gov
Xanthine Oxidase: The triazole nucleus is a key scaffold for the development of xanthine oxidase inhibitors. nih.gov This enzyme plays a crucial role in the production of uric acid, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.gov
Sterol 14-alpha Demethylase (CYP51): This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. researchgate.netnih.gov Many antifungal drugs containing a 1,2,4-triazole ring, such as fluconazole and itraconazole, function by inhibiting CYP51, which disrupts the fungal cell membrane integrity. researchgate.netnih.gov Derivatives of this compound have been designed and synthesized as potential inhibitors of this enzyme. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the triazole and associated rings influence pharmacological effects. nih.gov
For instance, in the context of anti-inflammatory activity, the nature of the substituent at the N-4 position of the triazole ring can significantly impact COX-2 selectivity. mdpi.com Similarly, for anticonvulsant activity, the type of aryl group at the 5-position and the alkyl chain at the N-4 position of 1,2,4-triazole-3-thiones have been shown to be critical for their interaction with voltage-gated sodium channels. mdpi.com
In the development of anticancer agents, SAR studies of 1,2,3-triazole-containing compounds have revealed that specific substitutions, such as a methyl group on the triazole and a fluoro group on a phenyl ring, can be advantageous for activity against certain cancer cell lines. nih.gov
Ligand-Target Interactions and Binding Affinity
Understanding the interactions between this compound derivatives and their biological targets at a molecular level is essential for rational drug design. Molecular docking simulations are frequently employed to investigate these interactions and predict binding affinities. biointerfaceresearch.com
For example, in the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring are known to coordinate with the iron atom in the heme group of the enzyme's active site. nih.govnih.gov The phenyl moieties of the ligand also form key interactions within the binding pocket. nih.gov
Similarly, for antifungal triazoles targeting sterol 14-alpha demethylase, docking studies have shown that the triazole nitrogen atom interacts with the heme iron of the enzyme, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. researchgate.net These detailed interaction studies provide valuable insights for optimizing the structure of these derivatives to enhance their binding affinity and, consequently, their biological activity.
Applications in Agrochemical and Materials Science
Role as Fungicides and Herbicides
The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in the design of potent fungicides and herbicides. nih.gov Many commercially successful agrochemicals are built upon this heterocyclic system due to its ability to interfere with essential biochemical pathways in fungi and plants. nih.gov Triazole fungicides, for instance, are known to inhibit the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes, by targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).
While direct research on the specific fungicidal and herbicidal profile of 3-Chloro-5-methyl-1H-1,2,4-triazole is not extensively published, the activities of structurally related compounds underscore its potential in this domain. The presence of a chlorine atom, a common feature in many pesticides, can enhance the biological activity of the molecule. Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant efficacy against a variety of plant pathogens and weeds. nih.gov For example, novel 1,2,4-triazole derivatives have been synthesized and shown to possess considerable fungicidal and herbicidal properties. nih.gov Studies on various substituted triazoles reveal that the nature and position of the substituents on the triazole ring play a crucial role in determining the spectrum and potency of their activity.
Table 1: Fungicidal and Herbicidal Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative Class | Activity Type | Target Organisms | Key Findings |
|---|---|---|---|
| 1,2,4-Triazole derivatives containing a pyrazole (B372694) moiety | Herbicidal | Lettuce, Bentgrass | Compounds 6f and 6g showed the highest herbicidal activity with an 80% inhibition rate. nih.gov |
| 1,2,4-Triazole derivatives with oxime ether and phenoxy pyridinyl moieties | Fungicidal | Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, Botrytis cinerea | Compound 5a4 exhibited broad-spectrum antifungal activity with EC50 values as low as 0.27 mg/L against R. solani. nih.gov |
| N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide derivatives | Herbicidal | Cucumber (Cucumis sativus L.), Semen euphorbiae (Leptochloa chinensis N.) | Compound C6 inhibited weed growth by over 90% at a concentration of 1.875 µg/mL with high selectivity. researchgate.net |
Use as Plant Growth Regulators
Beyond pest and weed control, certain triazole compounds are recognized for their potent plant growth regulating (PGR) effects. nih.gov These compounds typically function by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation. nih.gov This inhibition leads to a variety of desirable agricultural traits, including reduced plant height, which can prevent lodging in cereal crops, increased stem stoutness, and enhanced root development. nih.govunb.ca
Table 2: Effects of Common Triazole-Based Plant Growth Regulators
| Plant Growth Regulator | Chemical Name | Primary Effects |
|---|---|---|
| Paclobutrazol (PBZ) | (2RS,3RS)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | Reduces internodal growth, increases root growth, causes early fruit set, reduces frost sensitivity. nih.govunb.ca |
Contributions to Material Science and Dye Production
The applications of 1,2,4-triazole derivatives extend into the realm of materials science, where their unique chemical properties are harnessed to create advanced materials. nih.govresearchgate.net The electron-deficient nature of the triazole ring makes it suitable for applications requiring electron-transport and hole-blocking properties, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net Furthermore, the incorporation of the 1,2,4-triazole moiety into polymer chains, such as polyimides, can significantly enhance the thermal stability of the resulting materials. researchgate.net Triazole derivatives are also investigated for their potential as corrosion inhibitors for metals like mild steel, forming a protective film on the metal surface. nih.govnih.govchemicalbook.com
In the field of dye production, the 1,2,4-triazole ring serves as a valuable component in the synthesis of azo dyes. nih.govmdpi.com Azo dyes are a major class of colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis often involves the diazotization of an aromatic amine and its subsequent coupling with a suitable coupling component. Aminotriazoles can be diazotized and coupled to produce triazole-azo dyes. google.com For example, new azo-azomethine dyes have been synthesized through the condensation of 3,5-diamino-1,2,4-triazole with azo-coupled precursors. nih.gov The resulting dyes often exhibit interesting spectroscopic properties and thermal stability, making them suitable for various industrial applications. nih.gov The synthesis of 5-chloro-3-methyl-1,2,4-triazole can be achieved from 5-amino-3-methyl-1,2,4-triazole, which can in turn be used in the production of azo dyes like 3-methyl-1,2,4-triazol-5-azo-β-naphthol. google.com
Industrial Synthesis and Utility
The industrial value of this compound lies primarily in its role as a versatile chemical intermediate. google.com Its synthesis is a key step in the manufacturing pathway for more complex, high-value molecules, particularly in the agrochemical and pharmaceutical industries. nih.gov
Several general methods for the synthesis of the 1,2,4-triazole ring have been established, which can be adapted for industrial-scale production. These include:
Pellizzari Reaction: This method involves the reaction of an amide with an acyl hydrazide.
Einhorn–Brunner Reaction: This synthesis route utilizes the condensation of hydrazines with diacylamines. nih.gov
From Hydrazines and Formamide (B127407): A straightforward and efficient method for creating substituted 1,2,4-triazoles can be achieved by reacting hydrazines with formamide, often facilitated by microwave irradiation. organic-chemistry.org
A specific route to produce halogenated triazoles involves the diazotization of an aminotriazole. For instance, reacting 5-amino-3-methyl-1,2,4-triazole with a nitrosating agent like ethyl nitrite (B80452) in the presence of hydrochloric acid can yield 5-chloro-3-methyl-1,2,4-triazole. google.com Such processes are crucial for creating precursors needed for a wide range of final products. The utility of this compound is defined by the functional products it helps to create, leveraging its reactive chloro- and methyl-substituted triazole structure for further chemical transformations.
Future Research Directions and Translational Perspectives for 3 Chloro 5 Methyl 1h 1,2,4 Triazole
Exploration of Novel Synthetic Routes
The development of efficient and versatile synthetic methodologies is paramount for the widespread application of 3-Chloro-5-methyl-1H-1,2,4-triazole and its analogs. While established routes exist, future research is geared towards more sustainable, cost-effective, and scalable processes. organic-chemistry.orgisres.org
Current research highlights several promising avenues:
Microwave-Assisted Synthesis: This technique offers rapid reaction times and often improved yields compared to conventional heating methods. mdpi.com The application of microwave irradiation to the synthesis of substituted 1,2,4-triazoles has demonstrated its efficiency and potential for creating diverse libraries of compounds. mdpi.com
Ultrasound-Assisted Synthesis: Similar to microwave technology, sonication can accelerate reaction rates and improve yields in the synthesis of triazole derivatives. mdpi.comnih.gov This "green chemistry" approach is gaining traction for its energy efficiency and environmentally friendly nature. mdpi.com
Multi-component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. organic-chemistry.orgisres.org The development of novel MCRs for the one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles is an active area of investigation. organic-chemistry.org
Catalyst Development: The exploration of new and more efficient catalysts, including copper-based and other transition metal catalysts, is crucial for controlling regioselectivity and improving reaction conditions. organic-chemistry.orgisres.org Heterogeneous catalysts are of particular interest due to their ease of separation and recyclability. organic-chemistry.org
These advanced synthetic strategies will not only facilitate the production of this compound but also enable the creation of a broader range of derivatives for biological screening and materials science applications.
Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity
The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov Future research will focus on the rational design and synthesis of advanced derivatives of this compound to enhance their therapeutic potential.
Key strategies for designing advanced derivatives include:
Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov
Substitution Pattern Modification: Systematically altering the substituents on the triazole ring can fine-tune the compound's steric, electronic, and lipophilic properties, thereby influencing its interaction with biological targets. nih.gov
Introduction of Fluorine Atoms: The incorporation of fluorine can significantly impact a molecule's metabolic stability, binding affinity, and bioavailability. nih.gov
The synthesis of these advanced derivatives will leverage the novel synthetic routes discussed previously, allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization.
In-depth Mechanistic Studies of Biological Actions
While many 1,2,4-triazole derivatives have demonstrated promising biological activities, a thorough understanding of their mechanisms of action at the molecular level is often lacking. chemmethod.com Future research will need to employ a combination of experimental and computational techniques to elucidate how these compounds interact with their biological targets.
Areas for in-depth mechanistic studies include:
Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that these compounds interact with is a critical first step.
Binding Mode Analysis: Techniques such as X-ray crystallography and molecular modeling can provide detailed insights into the binding interactions between the triazole derivatives and their targets. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compounds and evaluating their biological activity can help to identify the key functional groups responsible for their effects. nih.gov
A deeper understanding of the mechanisms of action will enable the rational design of more potent and selective drug candidates with improved safety profiles.
Development of Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize small molecule inhibitors. As the structures of more potential drug targets become available, SBDD will play an increasingly important role in the development of novel therapeutics based on the this compound scaffold.
The SBDD workflow typically involves:
Target Structure Determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or cryo-electron microscopy.
Computational Docking: Using computer algorithms to predict how potential drug candidates will bind to the target protein.
Lead Optimization: Iteratively modifying the chemical structure of lead compounds to improve their binding affinity and selectivity for the target.
By integrating computational methods with synthetic chemistry and biological testing, SBDD can accelerate the discovery and development of new drugs.
Emerging Applications in Diverse Scientific Fields
Beyond its potential in medicine, the unique chemical properties of this compound and its derivatives make them attractive for a variety of other scientific applications.
Emerging areas of application include:
Agrochemicals: Triazole compounds have a long history of use as fungicides and herbicides in agriculture. chemimpex.com Future research could focus on developing new, more effective, and environmentally benign agrochemicals based on the this compound scaffold. chemimpex.com
Materials Science: The ability of triazoles to form stable complexes with metal ions and participate in the formation of coordination polymers makes them interesting building blocks for new materials with unique optical, electronic, or catalytic properties. researchgate.net
Corrosion Inhibitors: Some triazole derivatives have shown promise as corrosion inhibitors for various metals and alloys. nih.gov
The exploration of these diverse applications will require interdisciplinary collaborations between chemists, biologists, materials scientists, and engineers.
Patent Landscape and Commercial Development Outlook
The growing interest in 1,2,4-triazole derivatives is reflected in the increasing number of patents being filed for new compounds and their applications. google.comgoogle.comnih.gov A thorough analysis of the patent landscape is crucial for identifying areas of opportunity and potential challenges for the commercial development of this compound-based products.
Key considerations for commercial development include:
Intellectual Property: Securing patent protection for novel compounds and their uses is essential for attracting investment and ensuring a return on research and development costs.
Regulatory Approval: Any new therapeutic agent or agrochemical must undergo rigorous testing to demonstrate its safety and efficacy before it can be approved for marketing.
Market Analysis: A comprehensive understanding of the target market, including the competitive landscape and unmet needs, is critical for successful commercialization.
The commercial outlook for this compound will depend on the successful translation of promising research findings into innovative and valuable products.
Q & A
Q. What are the standard methods for synthesizing 3-Chloro-5-methyl-1H-1,2,4-triazole?
The synthesis typically involves cyclization reactions starting from hydrazine derivatives. For example, reacting hydrazine hydrate with chloro-substituted precursors under controlled conditions can yield the triazole core. A common route includes:
- Step 1 : Reacting 3-chloro-2-chlorocarbonylbenzo[b]thiophene with hydrazine hydrate to form a hydrazide intermediate.
- Step 2 : Cyclization with potassium dithiocarbazate to introduce the mercapto and amino groups, followed by methylation and chlorination to finalize the structure .
Key Considerations : Optimize reaction temperature (80–100°C) and stoichiometry to minimize byproducts like unreacted hydrazine.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methyl and chloro groups at positions 3 and 5 via H and C NMR).
- Infrared Spectroscopy (IR) : Identify N–H stretching (~3200 cm) and C–Cl vibrations (~650 cm).
- Mass Spectrometry (MS) : Validate molecular weight (117.54 g/mol) and fragmentation patterns using high-resolution MS .
- Elemental Analysis : Verify purity by matching calculated and observed C, H, N, and Cl percentages .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Keep in a locked, cool, dry area away from oxidizers.
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can SHELX software refine the crystal structure of this compound?
- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data.
- Structure Solution : Apply direct methods (e.g., SHELXD) for phase determination.
- Refinement : SHELXL refines positional and thermal parameters, incorporating hydrogen bonding and disorder modeling.
- Validation : Check R-factor convergence (<5%) and validate geometry with tools like PLATON .
Example : A recent study resolved hydrogen-bonded dimers (N–H⋯N interactions) with SHELXL, achieving a final R of 0.042 .
Q. How do hydrogen-bonding patterns influence supramolecular assembly in its crystal lattice?
- Graph Set Analysis : Classify interactions (e.g., , ) using Etter’s notation (e.g., rings).
- Impact on Packing : Strong N–H⋯N bonds often form 1D chains, while weaker C–H⋯Cl interactions stabilize 3D frameworks.
- Thermal Stability : Correlate melting points (e.g., 156.9°C) with hydrogen-bond density .
Q. What strategies evaluate the biological activity of this compound derivatives?
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli).
- Enzyme Inhibition : Assess tyrosinase inhibition using UV-Vis spectroscopy (IC calculations).
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Cl with CF) to enhance potency.
Case Study : Derivatives with 5-hydroxy-4-pyrone substituents showed 90% tyrosinase inhibition at 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





